1-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one
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Overview
Description
1-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by a series of reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key considerations include the selection of cost-effective raw materials, waste management, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing reaction rates and yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its therapeutic potential.
Comparison with Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Acetaminophen Related Compound F: A pharmaceutical secondary standard used in pharma release testing and research.
Uniqueness: 1-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one stands out due to its specific structural features, which confer unique reactivity and potential applications. Its combination of functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research domains.
Properties
Molecular Formula |
C23H19ClFNO2 |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one |
InChI |
InChI=1S/C23H19ClFNO2/c1-16-5-9-18(10-6-16)26-14-13-23(27)17-7-11-19(12-8-17)28-15-20-21(24)3-2-4-22(20)25/h2-14,26H,15H2,1H3 |
InChI Key |
ISUPTYHJNJBYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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